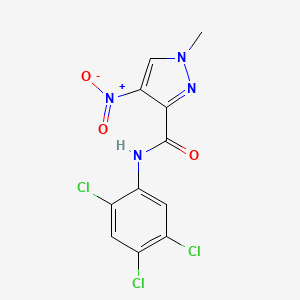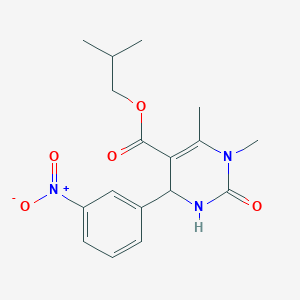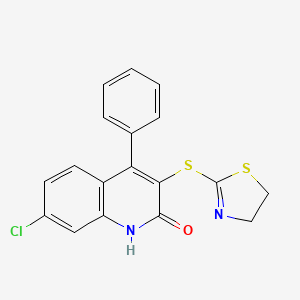![molecular formula C17H11ClF2N2O2S B10944260 2-chloro-N-{4-[4-(difluoromethoxy)phenyl]-1,3-thiazol-2-yl}benzamide CAS No. 7169-30-4](/img/structure/B10944260.png)
2-chloro-N-{4-[4-(difluoromethoxy)phenyl]-1,3-thiazol-2-yl}benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-chloro-N-{4-[4-(difluoromethoxy)phenyl]-1,3-thiazol-2-yl}benzamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a thiazole ring, a difluoromethoxyphenyl group, and a benzamide moiety. The presence of these functional groups contributes to its diverse chemical reactivity and potential biological activity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-{4-[4-(difluoromethoxy)phenyl]-1,3-thiazol-2-yl}benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting a suitable α-haloketone with thiourea under basic conditions.
Introduction of the Difluoromethoxyphenyl Group: The difluoromethoxyphenyl group can be introduced through a nucleophilic aromatic substitution reaction using a suitable difluoromethoxybenzene derivative.
Formation of the Benzamide Moiety: The final step involves the formation of the benzamide moiety by reacting the intermediate product with 2-chlorobenzoyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of advanced techniques such as continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction rates.
Análisis De Reacciones Químicas
Types of Reactions
2-chloro-N-{4-[4-(difluoromethoxy)phenyl]-1,3-thiazol-2-yl}benzamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the chloro group, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones depending on the reaction conditions.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzamides or thiazole derivatives.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme activity and protein interactions.
Medicine: Explored for its potential as a therapeutic agent due to its unique structure and reactivity.
Industry: Used in the development of new materials with specific properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of 2-chloro-N-{4-[4-(difluoromethoxy)phenyl]-1,3-thiazol-2-yl}benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity by forming a stable complex. This interaction can disrupt normal cellular processes, leading to various biological effects. The exact molecular pathways involved depend on the specific target and the context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
- 2-chloro-N-{4-[4-(difluoromethoxy)phenyl]propanamide}
- 2-chloro-N-{4-[4-(difluoromethoxy)phenyl]acetamide}
Uniqueness
2-chloro-N-{4-[4-(difluoromethoxy)phenyl]-1,3-thiazol-2-yl}benzamide is unique due to the presence of the thiazole ring, which imparts distinct chemical and biological properties
Propiedades
Número CAS |
7169-30-4 |
|---|---|
Fórmula molecular |
C17H11ClF2N2O2S |
Peso molecular |
380.8 g/mol |
Nombre IUPAC |
2-chloro-N-[4-[4-(difluoromethoxy)phenyl]-1,3-thiazol-2-yl]benzamide |
InChI |
InChI=1S/C17H11ClF2N2O2S/c18-13-4-2-1-3-12(13)15(23)22-17-21-14(9-25-17)10-5-7-11(8-6-10)24-16(19)20/h1-9,16H,(H,21,22,23) |
Clave InChI |
JUSZHVVJGZSGLN-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C(=C1)C(=O)NC2=NC(=CS2)C3=CC=C(C=C3)OC(F)F)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[4-chloro-3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]-N-(1,3-dimethyl-1H-pyrazol-4-yl)propanamide](/img/structure/B10944189.png)
![5-[2-(2-Methoxy-phenylamino)-thiazol-4-yl]-5-methyl-dihydro-furan-2-one](/img/structure/B10944190.png)

![4-{[(E)-{3-[(4-bromo-2-chlorophenoxy)methyl]-4-methoxyphenyl}methylidene]amino}-4H-1,2,4-triazole-3-thiol](/img/structure/B10944200.png)
![N-benzyl-2-({5-[4-(propan-2-yl)phenyl]-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-2-yl}carbonyl)hydrazinecarbothioamide](/img/structure/B10944213.png)
![2-(4-bromo-3-methyl-1H-pyrazol-1-yl)-1-{4-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]piperazin-1-yl}ethanone](/img/structure/B10944215.png)
![2-(4-{N'-[({1-[(2-chlorophenoxy)methyl]-1H-pyrazol-3-yl}carbonyl)oxy]carbamimidoyl}phenoxy)acetamide](/img/structure/B10944218.png)
![{4-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]piperazin-1-yl}(4-nitrophenyl)methanone](/img/structure/B10944222.png)
![N-[1-(4-fluorobenzyl)-1H-pyrazol-3-yl]cyclopentanecarboxamide](/img/structure/B10944230.png)

![1-[1-(2-methylbenzyl)-1H-pyrazol-4-yl]-3-prop-2-en-1-ylthiourea](/img/structure/B10944262.png)
![2-[(4-nitro-1H-pyrazol-1-yl)methyl]-N-(1,3-thiazol-2-yl)benzamide](/img/structure/B10944267.png)
![4-{[(E)-{5-[(2-bromophenoxy)methyl]furan-2-yl}methylidene]amino}-1-methyl-N-propyl-1H-pyrazole-5-carboxamide](/img/structure/B10944268.png)
